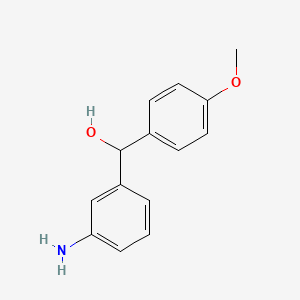

(3-Aminophenyl)(4-methoxyphenyl)methanol

Description

BenchChem offers high-quality (3-Aminophenyl)(4-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)(4-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCULPGAHLEVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol: Properties, Synthesis, and Potential Applications

Foreword

In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, substituted diphenylmethanols represent a class of compounds with significant potential, owing to their conformational flexibility and the diverse chemical space that can be explored through aromatic substitution. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: (3-Aminophenyl)(4-methoxyphenyl)methanol. While detailed experimental data for this exact molecule is not extensively available in public literature, this document will synthesize known information, draw expert inferences from closely related analogues, and propose scientifically grounded methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this versatile chemical entity.

Molecular Overview and Physicochemical Properties

(3-Aminophenyl)(4-methoxyphenyl)methanol, identified by the CAS Number 937670-39-8, is a diarylmethanol derivative featuring an aminophenyl and a methoxyphenyl group attached to a central carbinol carbon.[1][2] This unique arrangement of functional groups—a primary aromatic amine, a hydroxyl group, and a methoxy ether—imparts a distinct set of chemical properties that make it an attractive building block in organic synthesis.

The primary amine in the meta-position offers a site for a variety of chemical modifications, including amidation, alkylation, and participation in the formation of heterocyclic rings. The secondary alcohol (carbinol) is a versatile functional group that can undergo oxidation to the corresponding benzophenone, esterification, or serve as a precursor for the introduction of other functionalities. The methoxy group on the second phenyl ring acts as an electron-donating group, influencing the overall electronic properties of the molecule.

Table 1: Physicochemical Properties of (3-Aminophenyl)(4-methoxyphenyl)methanol

| Property | Value | Source |

| CAS Number | 937670-39-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO₂ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Appearance | (Not explicitly reported, likely a solid) | Inferred |

| Solubility | (Not explicitly reported, likely soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents) | Inferred |

Proposed Synthesis and Mechanistic Considerations

Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from commercially available materials.

Figure 1: Proposed two-step synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol.

Experimental Protocol: A Proposed Methodology

The following protocol is a scientifically sound, yet hypothetical, procedure for the synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol.

Step 1: Synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone (Friedel-Crafts Acylation)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a solution of anisole in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the mixture in an ice bath and add 3-nitrobenzoyl chloride dropwise via an addition funnel. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (4-methoxyphenyl)(3-nitrophenyl)methanone.

Step 2: Reduction to (3-Aminophenyl)(4-methoxyphenyl)methanol

-

Reaction Setup: Dissolve the (4-methoxyphenyl)(3-nitrophenyl)methanone intermediate in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reducing Agent Addition: Cool the solution in an ice bath and add a reducing agent capable of reducing both the nitro group and the ketone, such as sodium borohydride (NaBH₄) in the presence of a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, or a more potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The choice of reducing agent will influence the reaction conditions and work-up procedure. For a safer and more common laboratory procedure, catalytic hydrogenation is often preferred.[4]

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a hydride reducing agent, carefully quench the excess reagent with a sequence of water and aqueous base.

-

Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, (3-Aminophenyl)(4-methoxyphenyl)methanol, can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

To confirm the identity and purity of the synthesized (3-Aminophenyl)(4-methoxyphenyl)methanol, a suite of spectroscopic techniques would be employed. While experimental spectra are not publicly available, the expected spectral data can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for (3-Aminophenyl)(4-methoxyphenyl)methanol

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 3-aminophenyl ring appearing as multiplets in the aromatic region. - Aromatic protons of the 4-methoxyphenyl ring showing a characteristic AA'BB' splitting pattern (two doublets). - A singlet for the methoxy (OCH₃) protons around 3.8 ppm. - A singlet for the carbinol (CH-OH) proton. - A broad singlet for the amine (NH₂) protons. - A singlet for the hydroxyl (OH) proton, which may be broad and its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Distinct signals for all 14 carbon atoms. - Signals for the aromatic carbons, with those attached to the amino and methoxy groups showing characteristic shifts. - A signal for the methoxy carbon around 55 ppm. - A signal for the carbinol carbon (CH-OH) in the range of 70-80 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic rings just above 3000 cm⁻¹. - C-O stretching bands for the alcohol and the ether functionalities. - Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 229.27. - Fragmentation patterns consistent with the loss of water, the hydroxyl group, and cleavage at the benzylic position. |

Reactivity and Potential for Further Functionalization

The presence of three distinct functional groups in (3-Aminophenyl)(4-methoxyphenyl)methanol makes it a highly versatile intermediate for the synthesis of more complex molecules.

Figure 2: Potential reaction pathways for the functionalization of (3-Aminophenyl)(4-methoxyphenyl)methanol.

-

Reactions of the Amino Group: The primary amine can readily undergo acylation to form amides, which can modulate the electronic and steric properties of the molecule. It can also be alkylated or used as a nucleophile in the construction of various nitrogen-containing heterocycles.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding (3-aminophenyl)(4-methoxyphenyl)methanone. It can also be esterified with carboxylic acids or their derivatives, or converted to an ether, providing avenues for further structural diversification.

-

Reactions of the Aromatic Rings: The electron-rich nature of both aromatic rings makes them susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Materials Science

While the biological activity of (3-Aminophenyl)(4-methoxyphenyl)methanol itself has not been reported, its structural motifs are present in a variety of biologically active compounds. The diarylmethanol core is a privileged scaffold in medicinal chemistry, and the presence of the amino and methoxy groups provides opportunities for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

-

Analgesic and Anti-inflammatory Agents: The diphenylmethanol scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

-

Anticancer Agents: The aminophenyl and methoxyphenyl moieties are present in numerous compounds with demonstrated anticancer activity. For instance, derivatives of aminophenol have been investigated for their antiproliferative effects.

-

Central Nervous System (CNS) Active Agents: The structural features of this molecule bear some resemblance to scaffolds found in compounds targeting CNS receptors.

-

Materials Science: The bifunctional nature of this molecule, with its amine and hydroxyl groups, makes it a potential monomer for the synthesis of novel polymers, such as polyamides, polyesters, or polyurethanes, with tailored thermal and mechanical properties.

Conclusion and Future Perspectives

(3-Aminophenyl)(4-methoxyphenyl)methanol is a chemically intriguing molecule with significant untapped potential. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established synthetic methodologies. The presence of multiple, versatile functional groups makes it an ideal starting point for the generation of diverse chemical libraries for screening in drug discovery programs or for the development of novel materials.

Future research should focus on the definitive synthesis and thorough characterization of this compound, including the acquisition of detailed spectroscopic and crystallographic data. Subsequent investigations into its biological activities and reactivity will be crucial in unlocking its full potential as a valuable building block for scientific innovation. This guide serves as a foundational document to stimulate and inform such future endeavors.

References

[5] Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing. [1] (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol. (n.d.). Santa Cruz Biotechnology. [6] Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2014). PubMed Central. [7] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. [8] (4-Amino-3-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [3] (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol. (n.d.). Santa Cruz Biotechnology. [9] (3-Amino-4-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [10] (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5. (2025). ChemicalBook. [4] An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol. (n.d.). Benchchem. [11] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [2] (3-Aminophenyl)(4-methoxyphenyl)methanol. (n.d.). Chemicalbridge. [12] Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. (2016). PubMed. [13] Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents. [14] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). PubMed. [15] Medicinal chemistry for 2020. (2012). PubMed Central. [16] Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents. [17] Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Institutes of Health. [18] Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.). Google Patents. [19] Synthesis and pharmacological studies of N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinediones, novel class III antiarrhythmic agents. (1994). PubMed.

Sources

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3-Aminophenyl)(4-methoxyphenyl)methanol,937670-39-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (4-Amino-3-methoxyphenyl)methanol [myskinrecipes.com]

- 9. (3-Amino-4-methoxyphenyl)methanol [myskinrecipes.com]

- 10. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 14. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 17. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 19. Synthesis and pharmacological studies of N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinediones, novel class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol

CAS Number: 937670-39-8

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The following technical guide has been compiled from publicly available data and established chemical principles. The specific compound, (3-Aminophenyl)(4-methoxyphenyl)methanol, is not extensively documented in peer-reviewed literature. Therefore, the proposed synthesis and characterization data are putative and intended for research and development purposes. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Introduction

(3-Aminophenyl)(4-methoxyphenyl)methanol is a diarylmethanol derivative possessing both a primary aromatic amine and a secondary alcohol functionality. This unique combination of reactive groups makes it a potentially valuable building block in medicinal chemistry and materials science. The diarylmethanol scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the 3-amino group provides a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization reactions. The 4-methoxyphenyl moiety can influence the compound's electronic properties and metabolic stability. This guide provides a comprehensive overview of the inferred synthesis, predicted characterization, and potential applications of this compound for researchers and drug development professionals.

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 937670-39-8 | N/A |

| Molecular Formula | C₁₄H₁₅NO₂ | N/A |

| Molecular Weight | 229.27 g/mol | N/A |

| Predicted Appearance | Off-white to light brown solid | N/A |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | N/A |

| Predicted Melting Point | Not available. Expected to be a solid at room temperature. | N/A |

| Predicted Boiling Point | Not available. Likely to decompose at high temperatures. | N/A |

Putative Synthesis

The synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol can be logically approached via a two-step sequence starting from commercially available materials. The key intermediate is the corresponding nitro-substituted benzophenone, which is then reduced to the target aminobenzhydrol.

Step 1: Synthesis of (3-Nitrophenyl)(4-methoxyphenyl)methanone (Precursor)

The precursor ketone can be synthesized via a Friedel-Crafts acylation of anisole with 3-nitrobenzoyl chloride.

Reaction Scheme:

A proposed Friedel-Crafts acylation for the precursor.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 3-nitrobenzoyl chloride (1.0 eq.) dropwise.

-

After the addition is complete, add anisole (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield (3-Nitrophenyl)(4-methoxyphenyl)methanone.

Step 2: Reduction of (3-Nitrophenyl)(4-methoxyphenyl)methanone to (3-Aminophenyl)(4-methoxyphenyl)methanol

The simultaneous reduction of both the nitro and ketone functionalities can be achieved using several methods. The choice of reducing agent is critical to achieving the desired product.

Reaction Scheme:

An In-depth Technical Guide to (3-Aminophenyl)(4-methoxyphenyl)methanol: Synthesis, Characterization, and Therapeutic Potential

Abstract

(3-Aminophenyl)(4-methoxyphenyl)methanol is a fascinating bifunctional molecule that holds considerable promise as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of its molecular structure, plausible synthetic routes, and detailed characterization methodologies. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into hypothetical, yet scientifically grounded, protocols for its synthesis via Grignard reaction and reductive amination, alongside a predictive analysis of its spectroscopic signature. Furthermore, we will explore its potential applications in drug discovery by examining the established biological activities of structurally similar compounds.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer multiple points for chemical modification is of paramount importance. (3-Aminophenyl)(4-methoxyphenyl)methanol, with its constituent aminophenyl and methoxyphenyl moieties linked by a methanol bridge, represents a prime example of such a scaffold. The presence of a nucleophilic amino group, a hydroxyl group amenable to esterification or etherification, and two distinct aromatic rings allows for a high degree of structural diversification. This versatility makes it an attractive starting point for the synthesis of compound libraries aimed at identifying new therapeutic agents.

The aminophenyl group is a common feature in many biologically active compounds, contributing to their pharmacological properties through hydrogen bonding and other intermolecular interactions.[1] Similarly, the methoxyphenyl group is prevalent in numerous pharmaceuticals, where it can influence metabolic stability and receptor binding affinity. The combination of these two pharmacophores in a single, relatively simple molecule suggests a high potential for discovering novel biological activities.

Molecular Structure and Physicochemical Properties

The core structure of (3-Aminophenyl)(4-methoxyphenyl)methanol consists of a central carbinol carbon atom bonded to a 3-aminophenyl ring, a 4-methoxyphenyl ring, and a hydroxyl group.

Table 1: Physicochemical Properties of (3-Aminophenyl)(4-methoxyphenyl)methanol

| Property | Value | Source |

| CAS Number | 937670-39-8 | |

| Molecular Formula | C₁₄H₁₅NO₂ | |

| Molecular Weight | 229.27 g/mol | |

| Predicted XlogP | 2.1 | |

| Appearance | Off-White to Light Brown Solid (predicted) | (of isomer) |

Synthetic Strategies: A Field-Proven Perspective

Synthesis via Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] In this proposed synthesis, 4-methoxyphenylmagnesium bromide would act as the Grignard reagent, attacking the electrophilic carbonyl carbon of 3-aminobenzaldehyde.

Caption: Proposed Grignard reaction workflow for the synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.[4]

-

Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be maintained at a gentle reflux.

-

Once the magnesium has been consumed, cool the resulting Grignard reagent solution to 0 °C.

-

Grignard Addition: Slowly add a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly basic and will react with water.[4] The acidic workup is necessary to protonate the intermediate alkoxide to yield the final alcohol product.[3]

Synthesis via Reduction of a Ketone Precursor

An alternative and often high-yielding approach involves the reduction of the corresponding ketone, (3-aminophenyl)(4-methoxyphenyl)methanone. This method is particularly useful if the ketone precursor is readily available or easily synthesized.

Caption: Proposed reductive synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol from its ketone precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve (3-aminophenyl)(4-methoxyphenyl)methanone (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise with stirring.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with the amino group.[5] Methanol serves as a protic solvent that also facilitates the reaction.

Structural Characterization: A Predictive Spectroscopic Analysis

Given the absence of published spectroscopic data for (3-Aminophenyl)(4-methoxyphenyl)methanol, we can predict its characteristic spectral features based on the analysis of its constituent parts and related molecules.

Table 2: Predicted Spectroscopic Data for (3-Aminophenyl)(4-methoxyphenyl)methanol

| Technique | Predicted Characteristic Peaks/Signals | Rationale |

| ¹H NMR | δ 7.2-6.5 (m, aromatic protons), δ 5.7 (s, 1H, CH-OH), δ 4.9 (br s, 2H, NH₂), δ 3.8 (s, 3H, OCH₃), δ 2.5 (br s, 1H, OH) | Based on the spectra of (4-methoxyphenyl)methanol and other substituted aromatic compounds.[6][7] The benzylic proton is expected to be a singlet around 5.7 ppm. The aromatic region will show complex splitting patterns due to the substitution on both rings. |

| ¹³C NMR | δ 159 (C-O), δ 147 (C-N), δ 130-114 (aromatic carbons), δ 75 (CH-OH), δ 55 (OCH₃) | Based on the spectra of (4-methoxyphenyl)methanol and related aromatic amines.[6][8] The carbon bearing the hydroxyl group is expected around 75 ppm. |

| IR (cm⁻¹) | 3400-3200 (br, O-H and N-H stretch), 3050-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (C=C stretch), 1250 (asymmetric C-O-C stretch), 1030 (C-O stretch) | The broad band in the 3400-3200 cm⁻¹ region is characteristic of O-H and N-H stretching vibrations, often broadened by hydrogen bonding.[9] The C-O stretches are also key identifiers.[10] |

| Mass Spec. | m/z 229 (M⁺), 212 (M⁺ - OH), 121 (base peak, [C₇H₆NO]⁺) | The molecular ion peak is expected at m/z 229. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical. The base peak is likely to be the tropylium-like cation resulting from cleavage of the C-C bond between the carbinol carbon and the 4-methoxyphenyl ring. |

Potential Applications in Drug Discovery and Medicinal Chemistry

While (3-Aminophenyl)(4-methoxyphenyl)methanol itself has not been extensively studied for biological activity, its structural motifs are present in a wide range of pharmacologically active molecules. This suggests that it could serve as a valuable starting point for the development of new drugs.

A Scaffold for Novel Kinase Inhibitors

Many kinase inhibitors feature an aminophenyl moiety as a key pharmacophore for hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The (3-Aminophenyl)(4-methoxyphenyl)methanol scaffold could be elaborated to generate novel kinase inhibitors. For instance, the amino group could be functionalized to introduce various side chains, while the hydroxyl group could be used to attach solubilizing groups or other pharmacophoric elements.

Precursor for Compounds with Potential CNS Activity

Derivatives of aminophenyl methanols have been investigated for their effects on the central nervous system (CNS). For example, some methoxy-substituted hydantoin derivatives have shown anticonvulsant activity.[11] The structural features of (3-Aminophenyl)(4-methoxyphenyl)methanol make it a candidate for modification to explore potential CNS-active agents.

Analogues of Compounds with Anticancer and Antioxidant Properties

Research has demonstrated that various derivatives of methoxyphenyl compounds possess antioxidant and anticancer activities.[12] The combination of the aminophenyl and methoxyphenyl groups in the target molecule provides a framework for synthesizing analogues that could be screened for similar properties.

Caption: Potential applications of the (3-Aminophenyl)(4-methoxyphenyl)methanol scaffold in drug discovery.

Conclusion and Future Directions

(3-Aminophenyl)(4-methoxyphenyl)methanol is a molecule with significant untapped potential in the fields of organic synthesis and drug discovery. While this guide has provided a comprehensive overview of its structure, plausible synthetic routes, and predicted characterization data, it is evident that further experimental investigation is warranted. The validation of the proposed synthetic protocols and the full spectroscopic characterization of this compound would be valuable contributions to the chemical literature.

Furthermore, the synthesis and screening of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with interesting biological activities. The insights provided in this guide are intended to serve as a foundation for future research into this promising molecule, potentially unlocking new avenues for the development of innovative therapeutics and functional materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Retrieved from [Link]

-

PubChem. (3-aminophenyl)(phenyl)methanol. Retrieved from [Link]

-

MySkinRecipes. (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

-

University of Wisconsin-Madison. Grignard Reaction. Retrieved from [Link]

-

Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. AMARANTHS. Retrieved from [Link]

-

Chem 321L Grignard Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3285. [Link]

- Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions [Doctoral dissertation, Ludwig-Maximilians-Universität München].

-

Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50(1), 8–13. [Link]

- Liu, M. C., Su, M. Z., & Chen, C. F. (1988). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Archives internationales de pharmacodynamie et de therapie, 294, 134-143.

-

Winthrop University. The Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. Grignard Reagents. Retrieved from [Link]

-

PubChem. (2-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (3-Aminophenyl)methanol. Retrieved from [Link]

-

MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]

-

AbacipharmTech. (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

-

SpectraBase. 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

Gębarowska, K., Schab-Balcerzak, E., Grucela-Zajac, M., & Smolarek, K. (2018). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank, 2018(3), M1001. [Link]

-

ResearchGate. (2014). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Figure]. Retrieved from [Link]

-

SpectraBase. (3-Methoxyphenyl) methanol, N-propyl. Retrieved from [Link]

-

MDPI. (2021). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Retrieved from [Link]

-

MDPI. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. mdpi.com [mdpi.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(3-Aminophenyl)(4-methoxyphenyl)methanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (3-Aminophenyl)(4-methoxyphenyl)methanol in Organic Solvents

Introduction

(3-Aminophenyl)(4-methoxyphenyl)methanol, a bi-aromatic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol , serves as a valuable chemical intermediate in various research and development sectors, including proteomics research and the synthesis of complex molecules.[1][2] The utility of this compound in synthetic chemistry, purification processes like crystallization, and formulation development is fundamentally governed by its solubility profile in different organic solvents. An understanding of its solubility is not merely an academic exercise but a critical parameter for process optimization, reaction kinetics, and the successful development of downstream applications.

This technical guide provides a comprehensive analysis of the physicochemical properties of (3-Aminophenyl)(4-methoxyphenyl)methanol that dictate its solubility. It offers a predictive framework based on established chemical principles and outlines robust, self-validating experimental protocols for the precise determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior in solution.

Part 1: Physicochemical Properties and Solubility Prediction

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] An analysis of the functional groups and overall structure of (3-Aminophenyl)(4-methoxyphenyl)methanol is therefore the first step in predicting its solubility.

Molecular Structure Analysis

The molecule possesses a distinct amphiphilic character, containing both polar, hydrophilic regions and non-polar, lipophilic regions.

-

Polar Functional Groups:

-

Primary Aromatic Amine (-NH₂): This group is polar and can act as a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the nitrogen lone pair).[4] Its basic nature means it can be protonated in acidic conditions, drastically increasing aqueous solubility.

-

Secondary Benzylic Alcohol (-OH): The hydroxyl group is highly polar and is a strong hydrogen bond donor and acceptor.[5] This group significantly contributes to its solubility in protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar but is only a hydrogen bond acceptor.

-

-

Non-Polar Moieties:

-

Two Phenyl Rings: The two aromatic rings form a large, non-polar, and rigid backbone. This lipophilic character will favor solubility in solvents with some aromatic or non-polar character and will hinder solubility in highly polar, non-aromatic solvents like water.

-

This dual nature predicts a complex solubility profile. The strong hydrogen-bonding capabilities suggest good solubility in polar protic solvents, while the significant non-polar surface area suggests poor solubility in entirely non-polar solvents like alkanes.

Caption: Molecular features of the target compound and their predicted interactions with different solvent classes.

Part 2: A Practical Framework for Solubility Determination

While theoretical prediction provides a strong starting point, empirical determination is essential for quantitative accuracy. The following protocols describe a systematic approach to characterizing the solubility of (3-Aminophenyl)(4-methoxyphenyl)methanol.

Workflow for Systematic Solubility Assessment

The process begins with simple qualitative tests to classify the compound and rapidly screen solvents, followed by a more rigorous quantitative method for precise measurements.

Caption: Experimental workflow for determining the solubility of (3-Aminophenyl)(4-methoxyphenyl)methanol.

Experimental Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in key solvents, offering insights into the compound's acid-base properties and polarity.[6][7]

Objective: To qualitatively determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

(3-Aminophenyl)(4-methoxyphenyl)methanol

-

Small test tubes or vials

-

Vortex mixer

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

Procedure:

-

Preparation: Add approximately 25 mg of the compound into a clean, dry test tube. This amount is a standard for qualitative tests, providing a clear visual assessment.[6]

-

Solvent Addition: Add 0.75 mL of the first test solvent to the tube in three 0.25 mL portions.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30 seconds. Vigorous agitation is crucial to overcome kinetic barriers to dissolution.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid shows no sign of dissolving.

-

-

Record and Repeat: Record the observation and repeat the procedure for each solvent. For the 5% HCl and 5% NaOH tests, observe for any reaction (e.g., effervescence, color change) in addition to solubility. The basic amine group is expected to react with 5% HCl to form a water-soluble ammonium salt.[7]

Experimental Protocol 2: Quantitative Solubility by Shake-Flask Method

This method is a gold-standard, equilibrium-based technique for determining the saturation solubility of a compound at a specific temperature.[8]

Objective: To obtain a precise, quantitative value of solubility (e.g., in mg/mL or mol/L).

Procedure:

-

System Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the desired solvent. Using an excess of solid ensures that the resulting solution is truly saturated.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the suspension for at least 24 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Filtration is a critical self-validating step to prevent undissolved solid from artificially inflating the measured concentration.

-

Analysis: Accurately determine the concentration of the solute in the filtered supernatant. Several methods can be employed:

-

Gravimetric Analysis: Transfer a known volume of the filtrate to a pre-weighed container, evaporate the solvent completely under vacuum, and weigh the remaining solid residue.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, prepare a calibration curve of absorbance vs. known concentrations. Measure the absorbance of the filtered supernatant (after appropriate dilution) and determine its concentration from the curve.

-

Chromatographic Analysis (HPLC): Prepare a calibration curve of peak area vs. known concentrations. Inject a known volume of the filtered supernatant and determine its concentration from the curve. This is often the most accurate and sensitive method.

-

-

Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Part 3: Predicted Solubility Data Summary

While experimental data must be generated empirically, the principles discussed allow for the creation of a predictive summary table. This table serves as a guide for solvent selection and experimental design.

| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Solubility | Primary Rationale for Prediction |

| Hexane | Non-Polar | 1.9 | Insoluble | Polarity mismatch; unable to disrupt solute-solute H-bonds. |

| Toluene | Non-Polar (Aromatic) | 2.4 | Low | Aromatic character allows for some π-π stacking, but polarity is too low. |

| Dichloromethane | Intermediate Polarity | 9.1 | Moderate | Can solvate polar groups but cannot donate H-bonds. |

| Ethyl Acetate | Intermediate Polarity | 6.0 | Moderate | Acts as an H-bond acceptor; balances polar and non-polar character. |

| Acetone | Polar Aprotic | 21.0 | High | High polarity and ability to accept H-bonds. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | High polarity but is a weaker H-bond acceptor than acetone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Very High | Highly polar and a strong H-bond acceptor. |

| Ethanol | Polar Protic | 24.6 | High | Excellent H-bond donor and acceptor capabilities.[9] |

| Methanol | Polar Protic | 33.0 | Very High | Excellent H-bond donor/acceptor; similar in polarity to ethanol.[9] |

| Water | Polar Protic | 80.1 | Low to Insoluble | The large non-polar backbone dominates, leading to unfavorable hydrophobic interactions despite H-bonding groups. |

Conclusion

The solubility of (3-Aminophenyl)(4-methoxyphenyl)methanol is dictated by its amphiphilic structure. The presence of strong hydrogen-bonding amine and hydroxyl groups predicts high solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, the significant non-polar character imparted by the two phenyl rings suggests poor solubility in non-polar solvents such as hexane. A systematic experimental approach, beginning with qualitative classification and proceeding to quantitative determination via the shake-flask method, is essential for obtaining the accurate data required for process development, purification, and formulation in a scientific setting.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a Cengage Learning supplemental document.

-

(3-Aminophenyl)methanol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. (n.d.). MDPI. [Link]

-

(3-Amino-4-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [Link]

-

(4-Amino-3-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [Link]

-

Will the tertiary amine or primary amine hydrogen bond with water or methanol? (n.d.). ResearchGate. [Link]

-

Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study. (2011). PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 937670-39-8|(3-Aminophenyl)(4-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. youtube.com [youtube.com]

- 9. Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of aminophenylmethanol compounds

An In-depth Technical Guide to the Discovery and History of Aminophenylmethanol Compounds

Abstract

The aminophenylmethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of sympathomimetic drugs that modulate the adrenergic system. This guide traces the historical trajectory of these compounds, from the isolation of natural alkaloids like ephedrine to the development of pivotal synthetic molecules such as phenylpropanolamine and phenylephrine. We will explore the evolution of synthetic strategies, delve into the structure-activity relationships that govern their pharmacological effects, and detail the mechanisms of action that have made them mainstays in therapeutics for conditions ranging from nasal congestion to hypotension. This document serves as a technical resource for researchers and drug development professionals, providing foundational knowledge and detailed experimental insights into this vital class of compounds.

Introduction: The Aminophenylmethanol Core Structure

The aminophenylmethanol framework, characterized by a phenyl ring substituted with an amino group and a hydroxylated carbon side chain, is fundamental to a class of drugs that mimic the effects of endogenous catecholamines like norepinephrine and epinephrine. The versatility of this scaffold allows for substitutions on the aromatic ring, the amino group, and the carbinol side chain, leading to a diverse range of pharmacological profiles. These modifications fine-tune receptor selectivity (α- vs. β-adrenergic), potency, and central nervous system (CNS) penetration.[1][2] This guide will illuminate the discovery and developmental history of key compounds built upon this essential structure.

Caption: Core chemical scaffold and key examples.

Pioneering Discoveries: From Natural Products to Synthetic Analogues

The story of aminophenylmethanols begins not in a laboratory, but with traditional medicine and the isolation of a potent plant alkaloid.

Ephedrine: The Natural Archetype

The use of the Ephedra plant (Ma Huang) in traditional Chinese medicine for treating asthma and bronchitis dates back centuries.[3][4][5] The journey towards its active principle began in 1885 when Japanese chemist Nagayoshi Nagai first isolated the pure alkaloid, ephedrine.[3][6][7] However, the compound remained in relative obscurity until its pharmacological properties were "rediscovered" in the early 1920s by K.K. Chen and Carl F. Schmidt.[3] Their work demonstrated its potent bronchodilatory and pressor effects, leading to its rapid adoption in Western medicine as a revolutionary oral treatment for asthma, a significant improvement over the injectable and unstable adrenaline.[3][5]

Norephedrine (Phenylpropanolamine): Early Synthetic Development

Following the interest in ephedrine, chemists began to synthesize related structures. Phenylpropanolamine (PPA), also known as norephedrine, was first synthesized around 1910.[1][8] Its pressor effects were characterized in the late 1920s and it was introduced for medical use in the 1930s as a nasal decongestant and appetite suppressant.[1][8][9] PPA is structurally similar to ephedrine but lacks the N-methyl group. This seemingly minor change reduces its CNS stimulant effects while retaining significant sympathomimetic activity.[1] For decades, PPA was a common ingredient in over-the-counter cold remedies and weight-loss products until concerns about an increased risk of hemorrhagic stroke led to its withdrawal from many markets in the early 2000s.[1][9]

Phenylephrine: A Targeted Synthetic Successor

The search for more selective adrenergic agonists led to the development of phenylephrine. Patented in the 1920s and 1930s and introduced medically in 1938, phenylephrine was designed to act primarily on α-adrenergic receptors with minimal cardiac (β-receptor) stimulation.[10][11] Its key structural difference from epinephrine is the lack of a hydroxyl group at the 4-position on the phenyl ring, though it retains the 3-position hydroxyl. This modification makes it a selective α1-adrenergic receptor agonist, ideal for use as a pressor agent to treat hypotension and as a nasal decongestant.[10][11] Following the restriction of pseudoephedrine, phenylephrine became the dominant oral decongestant in the U.S., although its efficacy at approved oral doses has been a subject of significant debate and re-evaluation.[12]

| Compound | Year of Discovery/Synthesis | Year of Medical Introduction | Primary Initial Use(s) | Key References |

| Ephedrine | 1885 (Isolation) | 1926 | Asthma, Bronchitis | [3][4][6] |

| Phenylpropanolamine | ~1910 (Synthesis) | 1930s | Nasal Decongestant, Appetite Suppressant | [1][8] |

| Phenylephrine | 1927 (Patent) | 1938 | Hypotension, Nasal Decongestant | [10][11] |

| Norepinephrine | 1946 (Identification) | - | Neurotransmitter/Hormone | [13] |

Evolution of Synthetic Methodologies

The synthesis of aminophenylmethanol compounds has evolved from simple reductions to highly sophisticated asymmetric methods to produce single enantiomers.

Foundational Synthesis: Reduction of Nitro-Precursors

A classic and straightforward method for preparing simple aminophenylmethanol compounds involves the reduction of an appropriate nitro-precursor. For instance, (4-aminophenyl)methanol, a valuable building block, is most commonly synthesized via the catalytic reduction of 4-nitrobenzyl alcohol.[14] This method is efficient and avoids the use of more hazardous and reactive hydrides like lithium aluminum hydride (LiAlH₄).[14]

Caption: General workflow for nitro-group reduction.

Modern Asymmetric Synthesis: The Case of L-Phenylephrine

For therapeutic use, producing a specific stereoisomer is often critical, as the biological activity typically resides in one enantiomer. The synthesis of L-phenylephrine (the active (R)-isomer) exemplifies the shift towards stereoselective methods. Early syntheses produced a racemic mixture requiring subsequent resolution. Modern industrial processes, however, employ asymmetric hydrogenation. A key method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride intermediate.[15] This approach uses a chiral phosphine ligand, such as (2R,4R)-MCCPM, to direct the hydrogenation, yielding the desired enantiomer with high optical purity (>96% ee) and chemical purity (>99%).[15] This eliminates the need for classical resolution, making the process more efficient and economical for large-scale production.[15]

Mechanism of Action and Adrenergic Signaling

Aminophenylmethanol compounds exert their effects by interacting with the adrenergic system, which is typically activated by the endogenous catecholamines norepinephrine and epinephrine.[13][16]

-

Direct-Acting Agonists: Compounds like phenylephrine act directly on adrenergic receptors. Phenylephrine is a selective α1-agonist.[10] Binding to α1-receptors on vascular smooth muscle leads to the activation of the Gq protein pathway. This stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to vasoconstriction and an increase in blood pressure.[13]

-

Indirect-Acting Agonists: Phenylpropanolamine and ephedrine have an indirect mechanism of action. They primarily work by stimulating the release of norepinephrine from presynaptic nerve terminals.[1][6] This released norepinephrine then acts on postsynaptic α and β receptors. Ephedrine also has some direct agonist activity on adrenergic receptors.[6]

Caption: Simplified α1-adrenergic signaling pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of aminophenylmethanol compounds is highly dependent on their chemical structure. Decades of research have established key SAR principles.[2][17][18]

-

Substitution on the Phenyl Ring:

-

Hydroxyl groups at the 3' and 4' positions (catecholamines like norepinephrine) are crucial for maximal α and β receptor activity but also make the molecule susceptible to metabolism by catechol-O-methyltransferase (COMT).

-

A single hydroxyl at the 3' position, as in phenylephrine, confers α1-selectivity.[10]

-

The absence of ring hydroxyls, as in norephedrine, reduces direct receptor affinity but increases lipid solubility and CNS penetration.[1]

-

-

Substitution on the Amino Group:

-

The nature of the substituent on the nitrogen atom influences β-receptor selectivity.

-

A primary amine (norephedrine) or a methyl group (ephedrine, phenylephrine) favors α-receptor activity.

-

Increasing the bulk of the N-substituent (e.g., isopropyl in isoproterenol) dramatically increases β-receptor activity.

-

-

Substitution on the Side Chain:

-

A hydroxyl group at the β-carbon is critical for direct receptor binding and reduces CNS activity.[1]

-

An α-methyl group (as in ephedrine and norephedrine) slows metabolism by monoamine oxidase (MAO), thereby prolonging the action of the drug, particularly for indirectly acting agents.

-

Detailed Experimental Protocols

To provide a practical context, this section details a representative synthesis for a foundational aminophenylmethanol intermediate.

Protocol: Synthesis of (4-aminophenyl)methanol via Reduction of 4-Nitrobenzyl Alcohol[14]

This protocol describes a common and high-yielding method favored for its efficiency and the relative ease of product isolation.[14]

Materials & Reagents:

-

4-Nitrobenzyl alcohol (15.3g, 0.1 mol)

-

Methanol (100 mL)

-

Raney Nickel (0.5g)

-

Hydrazine hydrate (33.75g, 0.5 mol)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 15.3g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.

-

Catalyst Addition: Add 0.5g of Raney nickel to the solution under an inert atmosphere.

-

Heating and Reagent Addition: Begin stirring the mixture and heat to 50°C. Slowly add 33.75g (0.5 mol) of hydrazine hydrate dropwise to control the exothermic reaction and gas evolution.

-

Reflux: After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the Raney nickel catalyst through a pad of celite.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the resulting residue in 150 mL of ethyl acetate.

-

Wash the organic layer three times with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the final product, (4-aminophenyl)methanol, as a solid.

Conclusion and Future Perspectives

The discovery and development of aminophenylmethanol compounds represent a classic chapter in the history of pharmacology. From the botanical origins of ephedrine to the targeted design of synthetic analogues like phenylephrine, this class of molecules has provided essential tools for managing a variety of medical conditions. The foundational principles of their synthesis and the structure-activity relationships established through their study continue to inform modern drug design. While some of the original compounds have been superseded or withdrawn due to safety concerns, the aminophenylmethanol scaffold remains a versatile and valuable platform for developing novel therapeutic agents, particularly as our understanding of adrenergic receptor subtypes and their signaling pathways becomes more sophisticated.

References

- The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (3-Aminophenyl)methanol. (n.d.). National Center for Biotechnology Information, PubMed Central.

- An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol. (2025, December). BenchChem.

- 2-Aminobenzyl alcohol. (n.d.). PubChem, National Center for Biotechnology Information.

- 4-Aminobenzyl alcohol. (n.d.). PubChem, National Center for Biotechnology Information.

- (4-Aminophenyl)-methanol hydrochloride. (n.d.). PubChem, National Center for Biotechnology Information.

- Phenylpropanolamine. (n.d.). Wikipedia.

- Norepinephrine. (n.d.). Wikipedia.

- The history of Ephedra (ma-huang). (n.d.). PubMed, National Center for Biotechnology Information.

- Phenylephrine. (n.d.). Wikipedia.

- Ephedrine. (n.d.). EBSCO Research Starters.

- Improved Synthetic Process of Phenylephrine Hydrochloride. (2025). Chinese Journal of Pharmaceuticals.

- Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.

- Structure Activity Relationships. (2005). Drug Design.

- Phenylephrine. (n.d.). PubChem, National Center for Biotechnology Information.

- The Discovery and History of DL-Norepinephrine Tartrate: An In-depth Technical Guide. (n.d.). BenchChem.

- Understanding the Synthesis of Phenylpropanolamine. (2019). Galaxy.ai.

- Ephedrine. (n.d.). Wikipedia.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). RSC Advances.

- Norepinephrine and Neurotransmitters, 1957-1974. (n.d.). Profiles in Science, National Library of Medicine.

- Phenylephrine: The story of an ineffective nasal decongestant. (2023). American Pharmacists Association.

- The structure activity relationship studies of novel compounds 9(a–l). (n.d.). ResearchGate.

- Phenylpropanolamine. (n.d.). ResearchGate.

- The history of ephedra: A powerful lung medicine from China. (2022). Herbal Reality.

- List of drugs by year of discovery. (n.d.). Wikipedia.

- Structure activity relationship chemistry. (n.d.). Slideshare.

- Phenylpropanolamine. (n.d.). PubChem, National Center for Biotechnology Information.

- Method for preparing of L-phenylephrine hydrochloride. (n.d.). Google Patents.

- REGULATION OF NOREPINEPHRINE BIOSYNTHESIS. (n.d.). Annual Reviews.

- Norephedrine – Knowledge and References. (n.d.). Taylor & Francis.

- STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP Publications.

- Ephedra (plant). (n.d.). Wikipedia.

- Preparation of amphetamines from phenylpropanolamines. (n.d.). Google Patents.

Sources

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. publications.ashp.org [publications.ashp.org]

- 3. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ephedrine - Wikipedia [en.wikipedia.org]

- 5. herbalreality.com [herbalreality.com]

- 6. Ephedrine | Research Starters | EBSCO Research [ebsco.com]

- 7. Ephedra (plant) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenylephrine - Wikipedia [en.wikipedia.org]

- 11. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenylephrine: The story of an ineffective nasal decongestant [pharmacist.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US6187956B1 - Method for preparing of L-phenylephrine hydrochloride - Google Patents [patents.google.com]

- 16. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Structure activity relationship chemistry | PPTX [slideshare.net]

A-Z.1.0 - A Technical Guide to the Theoretical Analysis of (3-Aminophenyl)(4-methoxyphenyl)methanol

Abstract: This technical guide provides a comprehensive theoretical examination of (3-Aminophenyl)(4-methoxyphenyl)methanol, a diarylmethanol derivative with significant potential as a scaffold in medicinal chemistry and materials science.[1] The inherent bifunctionality of its aminophenyl and methoxyphenyl moieties suggests a rich landscape for molecular interactions and reactivity.[2][3][4] This document outlines a complete computational workflow, from initial structure optimization using Density Functional Theory (DFT) to in-depth analysis of the molecule's electronic properties, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The causality behind the selection of computational methods and parameters is detailed to provide researchers, scientists, and drug development professionals with a robust framework for in silico investigation. All protocols are designed to be self-validating, ensuring scientific integrity. The insights derived from these theoretical studies are invaluable for predicting reactivity, understanding intermolecular interactions, and guiding the rational design of novel therapeutics and functional materials.

Introduction and Molecular Overview

(3-Aminophenyl)(4-methoxyphenyl)methanol is an aromatic alcohol distinguished by a hydroxyl-bearing carbon linked to both a 3-aminophenyl and a 4-methoxyphenyl ring.[5] This structure is a member of the diarylmethanol family, which is recognized for its role in the synthesis of bioactive compounds and pharmaceutically important molecules.[1] The molecule's constituent functional groups—a primary amine, a methoxy ether, and a secondary alcohol—impart a unique combination of electronic and steric properties. The amino group acts as a hydrogen bond donor and a potential site for nucleophilic attack, while the methoxy group and hydroxyl group can act as hydrogen bond acceptors. Understanding the interplay of these features on a quantum-mechanical level is essential for predicting the molecule's behavior in complex chemical and biological systems.

Theoretical studies, leveraging the power of computational chemistry, allow for the investigation of molecular properties that are often difficult or costly to determine experimentally.[6][7] By calculating properties such as the ground-state geometry, vibrational frequencies, and electronic structure, we can gain deep insights into the molecule's stability, reactivity, and potential interaction sites. This guide focuses on a standard and widely validated computational approach to achieve this.

Molecular Structure and Physicochemical Properties

The initial step in any theoretical study is to define the molecule's basic characteristics.

Table 1: Physicochemical Properties of (3-Aminophenyl)(4-methoxyphenyl)methanol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | - |

| Molecular Weight | 229.27 g/mol | Derived from Formula |

| IUPAC Name | (3-aminophenyl)(4-methoxyphenyl)methanol | - |

| CAS Number | 937670-39-8 | [8] |

Context: Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical studies, it is crucial to ground these computations in the context of real-world chemistry.

Plausible Synthetic Route

A common and effective method for synthesizing diarylmethanols is the Grignard reaction.[9][10][11] This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone.[9][12]

A logical route for (3-Aminophenyl)(4-methoxyphenyl)methanol would involve:

-

Formation of the Grignard Reagent: Reacting 3-bromoaniline with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form (3-aminophenyl)magnesium bromide. The amino group may require protection to prevent it from reacting with the Grignard reagent itself.

-

Nucleophilic Addition: Adding 4-methoxybenzaldehyde to the Grignard reagent.

-

Acidic Workup: Quenching the reaction with a mild acid (e.g., aqueous NH₄Cl) to protonate the resulting alkoxide and yield the final alcohol product.

Expected Spectroscopic Profile

Computational methods can predict spectroscopic data, which can then be compared against experimental results for validation.

-

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a strong, broad O-H stretching band around 3300-3600 cm⁻¹, a C-O stretching absorption near 1050-1150 cm⁻¹, and characteristic N-H stretching for the primary amine.[13][14][15][16] The aromatic rings would show C=C stretching in the 1500-1600 cm⁻¹ region.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon bearing the hydroxyl group are deshielded and expected to appear in the 3.4-4.5 δ range.[14][16] Aromatic protons will resonate in the 6.5-8.0 δ region, with splitting patterns dictated by their substitution. The O-H proton signal is often a broad singlet.[15]

-

¹³C NMR: The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the 50-80 δ range.[14]

-

-

Mass Spectrometry: Alcohols typically undergo fragmentation via alpha cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule, M-18).[5][13][14][16]

Theoretical Framework and Computational Protocols

The core of this guide is the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[6] The protocols described here are designed for execution in computational chemistry software packages like Gaussian, ORCA, or similar platforms.[17][18]

Rationale for Method Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry for organic molecules.[19][20] It provides a reliable balance between computational cost and accuracy for predicting geometries, energies, and electronic properties.

-

Basis Set: 6-311++G(d,p): This is a Pople-style triple-zeta basis set.

-

6-311G: Provides a flexible description of the core and valence electrons.

-

++: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions—all relevant to our molecule.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for obtaining accurate geometries and energies, especially in molecules with heteroatoms.[21][22]

-

Protocol: Geometric Optimization and Vibrational Analysis

This is the foundational step to find the most stable 3D conformation of the molecule.

-

Input Structure Generation: Build an initial 3D structure of (3-Aminophenyl)(4-methoxyphenyl)methanol using a molecular editor like GaussView or Avogadro.

-

Calculation Setup:

-

Job Type: Opt (Optimization) followed by Freq (Frequency).

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation (Optional but Recommended): Use a continuum solvation model like PCM (Polarizable Continuum Model) with a solvent such as water or methanol to simulate a more realistic chemical environment.

-

-

Execution and Validation:

-

Run the calculation.

-

Validation: Upon completion, verify that the optimization converged. Critically, check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural modification and re-optimization.

-

Caption: Workflow for obtaining a validated ground-state geometry.

Protocol: Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone for understanding chemical reactivity.[23][24] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[25][26][27]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[27]

-

Input: Use the optimized checkpoint (.chk or similar) file from the successful geometry optimization.

-

Calculation: No new calculation is needed. The orbital energies and coefficients are part of the optimization output.

-

Analysis and Visualization:

-

Identify the HOMO and LUMO energy values from the output file. Calculate the energy gap: ΔE = E(LUMO) - E(HOMO).

-

Use a visualization program (e.g., GaussView, Chemcraft) to generate and plot the 3D surfaces of the HOMO and LUMO orbitals.[27] This shows where the electron density is concentrated for potential nucleophilic and electrophilic attacks.

-

Protocol: Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[28][29] It is an invaluable tool for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.[30][31][32]

-

Color Coding: MEP maps use a color spectrum to indicate potential. Regions of negative potential (electron-rich, nucleophilic) are typically colored red, while regions of positive potential (electron-poor, electrophilic) are colored blue.[28][30]

-

Input: Use the optimized checkpoint file.

-

Calculation Setup:

-

Job Type: Single Point Energy (SP).

-

Keyword: Request the MEP to be calculated (e.g., iop(6/33=2,6/41=10,6/42=17) in Gaussian).

-

-

Visualization:

-

Use a visualization program to generate the MEP surface by mapping the potential onto the total electron density surface.

-

Analyze the map to locate the most electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-poor (e.g., around the hydroxyl and amine hydrogens) regions.

-

Caption: Logical flow for FMO and MEP analysis from a stable structure.

Predicted Results and Interpretation

Based on the structure of (3-Aminophenyl)(4-methoxyphenyl)methanol, the following theoretical results are anticipated.

Molecular Geometry

The optimization will likely reveal a non-planar structure, with the two phenyl rings twisted relative to each other to minimize steric hindrance. Key bond lengths and angles (e.g., C-O, O-H, C-N) can be extracted and compared to experimental databases for similar compounds to further validate the computational model.

FMO Interpretation

-

HOMO: The HOMO is expected to be localized primarily on the 3-aminophenyl ring. The nitrogen atom's lone pair and the π-system of the aromatic ring are electron-rich, making this the most likely site for oxidation or reaction with electrophiles.

-

LUMO: The LUMO will likely be distributed across the π-antibonding orbitals of both aromatic rings, representing the most favorable regions for accepting an electron.

-

Energy Gap: The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability. This value is critical for applications in materials science (e.g., predicting electronic properties) and drug design (e.g., assessing metabolic stability).

Table 2: Hypothetical FMO Data (Illustrative)

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | -5.25 | Electron-donating capability |

| E(LUMO) | -0.75 | Electron-accepting capability |

| ΔE (Gap) | 4.50 | High kinetic stability |

MEP Interpretation

The MEP map is predicted to show:

-

Intense Negative Potential (Red): Localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, confirming these as the primary sites for hydrogen bonding and electrophilic attack.

-